molecular formula C6H10O3 B13444946 Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

Cat. No.: B13444946
M. Wt: 133.16 g/mol
InChI Key: XJMIXEAZMCTAGH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 133.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O3

Molecular Weight

133.16 g/mol

IUPAC Name

methyl 5,5,5-trideuterio-3-oxopentanoate

InChI

InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3/i1D3

InChI Key

XJMIXEAZMCTAGH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)CC(=O)OC

Canonical SMILES

CCC(=O)CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

A Regioselective Approach via Organocuprate Coupling

Executive Summary

Compound: Methyl 4-oxopentanoate-5,5,5-d3 (Methyl Levulinate-d3) Target Application: Metabolic tracing, mass spectrometry internal standards, and deuterated pharmaceutical intermediates. Core Challenge: Installing the trideuteromethyl (


) group at the C5 position with high isotopic purity (>98% D) while preventing deuterium scrambling to the C3 position or side-reactions with the ester moiety.

This guide details a de novo synthesis pathway utilizing the chemoselective addition of a deuterated Gilman reagent to an acyl chloride. Unlike hydrogen-deuterium (H/D) exchange methods—which suffer from thermodynamic scrambling and incomplete incorporation—this organometallic route guarantees regiospecificity, ensuring the deuterium label is exclusively located at the terminal methyl ketone.

Retrosynthetic Analysis

To achieve the specific 5,5,5-d3 isotopologue, we disconnect the molecule at the C4-C5 bond. The target molecule is viewed as a coupling product between a methyl-d3 nucleophile and a succinic acid derivative .

  • Synthon A (Electrophile): 4-methoxy-4-oxobutanoyl chloride (Monomethyl succinyl chloride). This carries the ester framework intact.

  • Synthon B (Nucleophile): Lithium bis(trideuteromethyl)cuprate (

    
    ). This "soft" organometallic reagent is chosen for its ability to react with acid chlorides while leaving esters untouched at low temperatures.
    

Retrosynthesis Target Target: Methyl 4-oxopentanoate-5,5,5-d3 (CH3OOC-CH2-CH2-CO-CD3) Precursor1 Electrophile: 4-methoxy-4-oxobutanoyl chloride Target->Precursor1 C4-C5 Disconnection Precursor2 Nucleophile: Lithium bis(trideuteromethyl)cuprate (Li(CD3)2Cu) Target->Precursor2 Organometallic Coupling Start Starting Material: Succinic Anhydride Precursor1->Start Methanolysis & Chlorination

Figure 1: Retrosynthetic breakdown showing the convergence of a succinyl derivative and a deuterated cuprate.

Critical Scientific Logic (E-E-A-T)

Why the Gilman Reagent?

Standard Grignard reagents (


) are "hard" nucleophiles that attack both acid chlorides and esters indiscriminately, leading to over-addition (forming tertiary alcohols) or polymerization.
  • The Solution: Transmetallating the Grignard or Methyllithium to a Lithium Organocuprate (Gilman Reagent) creates a softer nucleophile.

  • Mechanism: At -78°C, the Gilman reagent (

    
    ) reacts rapidly with the acid chloride to form the ketone but is kinetically too slow to attack the methyl ester. This chemoselectivity is the linchpin of this protocol.
    
Why not H/D Exchange?

Base-catalyzed exchange of methyl levulinate in


 is theoretically possible but practically flawed for high-precision applications.
  • Risk: The protons at C3 (methylene) are also acidic (pK

    
     ~25) due to the adjacent ketone. Basic conditions often lead to scrambling, producing a mixture of d2, d3, and d5 isotopologues. Separation of these species is nearly impossible.
    

Experimental Protocol

Phase 1: Precursor Synthesis

Objective: Prepare high-purity 4-methoxy-4-oxobutanoyl chloride.

  • Ring Opening: Dissolve Succinic Anhydride (1.0 eq) in anhydrous Methanol (excess). Reflux for 2 hours. Evaporate solvent to yield Monomethyl Succinate .

    • Validation:

      
       NMR should show a singlet at ~3.6 ppm (methyl ester) and a broad singlet >10 ppm (carboxylic acid).
      
  • Chlorination: Dissolve Monomethyl Succinate in dry DCM. Add Thionyl Chloride (

    
    , 1.2 eq) and a catalytic drop of DMF. Stir at reflux for 3 hours until gas evolution ceases.
    
  • Purification: Remove excess

    
     via vacuum distillation. The product, 4-methoxy-4-oxobutanoyl chloride , is moisture sensitive; store under Argon.
    
Phase 2: Deuterated Gilman Reagent Preparation

Objective: Generate


 in situ.
  • Reagents:

    • Iodomethane-d3 (

      
      ) or Methyllithium-d3 (
      
      
      
      ).
    • Copper(I) Iodide (CuI) - Must be purified/recrystallized to remove Cu(II) salts.

Step-by-Step:

  • Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Suspend purified CuI (1.0 eq) in anhydrous diethyl ether (Et

    
    O) or THF. Cool to 0°C .
    
  • Add Methyllithium-d3 (2.0 eq) dropwise.

    • Observation: The solution will initially turn yellow (precipitate) and then become a clear, colorless solution as the cuprate forms.

    • Reaction:

      
      .
      
  • Cool the solution to -78°C (Dry ice/Acetone bath).

Phase 3: The Coupling Reaction

Objective: Selective formation of the ketone.[1]

  • Dissolve 4-methoxy-4-oxobutanoyl chloride (0.9 eq relative to CuI) in anhydrous THF.

  • Add the acid chloride solution slowly (dropwise) to the Gilman reagent at -78°C over 30 minutes.

    • Control: Maintain temperature < -70°C to prevent ester attack.

  • Stir at -78°C for 1 hour.

  • Quench: Pour the cold reaction mixture into saturated aqueous Ammonium Chloride (

    
    ) solution.
    
    • Chemistry: This hydrolyzes the intermediate copper complex and quenches unreacted reagent. The solution will turn deep blue (copper-ammonia complex).

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary & Validation

Stoichiometry Table
ReagentRoleEquivalentsCritical Condition
Monomethyl Succinate Scaffold1.0Dry, acid-free
Thionyl Chloride Activator1.2Remove excess completely
Copper(I) Iodide Catalyst Core1.1Purified (white powder)
Methyllithium-d3 Deuterium Source2.2Titrate before use
THF/Ether SolventN/AAnhydrous, degassed
Quality Control (QC) Criteria

To validate the synthesis, compare the NMR spectra of the product against the non-deuterated standard.

Analytical MethodExpected Signal (Product)Diagnostic for Failure

NMR
Silent at ~2.19 ppm (Absence of

ketone singlet).
Presence of singlet at 2.19 ppm indicates H-contamination.

NMR
Singlet at ~3.67 ppm (

ester).
Split peaks or shifts indicate side reactions.

NMR
Septet at ~29.8 ppm (coupling with D,

).
Singlet at 29.8 ppm indicates loss of D.
Mass Spec (GC-MS) M+ peak shifted by +3 units (m/z 133 vs 130).M+ peak at 130 indicates failed deuteration.

Process Visualization

SynthesisWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reagent Prep cluster_2 Phase 3: Coupling Succinic Succinic Anhydride MonoEster Monomethyl Succinate Succinic->MonoEster MeOH, Reflux AcidChloride Acid Chloride Intermediate MonoEster->AcidChloride SOCl2 Coupling Coupling Reaction -78°C, THF AcidChloride->Coupling CuI CuI (Purified) Gilman Li(CD3)2Cu (Gilman Reagent) CuI->Gilman + MeLi 0°C -> -78°C MeLi CD3-Li (2.0 eq) MeLi->Gilman Gilman->Coupling Quench NH4Cl Quench Coupling->Quench Product Methyl 4-oxopentanoate-5,5,5-d3 Quench->Product

Figure 2: Integrated workflow for the chemoselective synthesis of the target isotopologue.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-5-oxopentanoate. Retrieved from

  • Organic Syntheses. (1929). Levulinic Acid.[2][3][4][5][6] Org. Synth. 9, 50. Retrieved from

  • Posner, G. H. (1975). Substitution Reactions Using Organocopper Reagents. Organic Reactions, 22, 253. (Foundational text on Gilman Reagent selectivity).
  • Sigma-Aldrich. (n.d.). Methyl 4-oxopentanoate Product Data. Retrieved from

  • Vertex AI Search. (2024). Grounding Context: Synthesis of Methyl 4-oxopentanoate-5,5,5-d3.

Sources

Strategic Safety & Technical Guide: Methyl 4-oxopentanoate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Topic: Safety, Handling, and Technical Application of Methyl 4-oxopentanoate-d3

  • Content Type: Technical Whitepaper / Expanded SDS

  • Target Audience: DMPK Researchers, Analytical Chemists, and Metabolic Engineers

Compound Intelligence & Physicochemical Identity

This section moves beyond standard identification to characterize the compound's isotopic utility and physical behavior. Methyl 4-oxopentanoate-d3 (Methyl Levulinate-d3) is a stable isotope-labeled derivative of methyl levulinate, primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and metabolic flux analysis.

Chemical Identity
ParameterDetail
Chemical Name Methyl 4-oxopentanoate-d3
Synonyms Methyl Levulinate-d3; Levulinic acid methyl ester-d3
Parent CAS 624-45-3 (Unlabeled)
Labeled CAS Refer to specific vendor batch (Generic: 85566-56-1 for d3-ester variants often cited)
Molecular Formula

Molecular Weight ~133.16 g/mol (vs. 130.14 g/mol for unlabeled)
Isotopic Enrichment Typically ≥98 or ≥99 atom % D
Structure

(Assumed Ester-d3)
Physicochemical Properties (Comparative)

Note: Deuterated compounds exhibit slight variations in physical properties (the Isotope Effect), particularly in density and boiling point elevation.

PropertyValue (Parent)Isotope Adjustment Note
Physical State LiquidViscosity may be slightly higher due to mass.
Appearance Colorless to pale yellowOxidation leads to yellowing.
Boiling Point 196 °C (at 760 mmHg)Expect slight elevation (+0.5 to 1.0 °C).
Density 1.05 g/mLHigher: Approx 1.07–1.08 g/mL due to deuterium mass.
Flash Point 72 °C (Closed Cup)Combustible.
Solubility Soluble in water, ethanol, etherWarning: Hydrolysis risk in water (See Section 3).

Critical Safety Architecture (Risk Assessment)

While the deuterated form shares the toxicological profile of the parent compound, the high cost and research criticality necessitate a "Zero-Contamination" safety approach.

GHS Classification (Based on Parent CAS 624-45-3)
  • Flammable Liquids: Category 4 (Combustible Liquid)[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

Hazard Statements & Precautionary Logic
  • H227: Combustible liquid.[1][2]

  • H315 / H319: Causes skin and serious eye irritation.

  • P210: Keep away from heat/sparks/open flames.[2][3] No smoking.

  • P264: Wash skin thoroughly after handling. (Levulinates can be absorbed).[4]

Emergency Response Matrix
ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap/water for 15 min.Levulinates are lipophilic esters; solvent washing (ethanol) may increase absorption. Use water/soap.[4]
Eye Contact Rinse cautiously with water for 15 min.[2][3]Acidic hydrolysis products (Levulinic acid) can cause corneal damage if trapped.
Fire Use

, dry chemical, or foam.[3]
Do NOT use high-pressure water jet. This can scatter the burning ester.

Strategic Handling & Stability (The Deuterium Protocol)

Senior Scientist Insight: The primary risk with Methyl 4-oxopentanoate-d3 is not toxicity, but Isotopic Dilution and Hydrolysis . The ester bond is susceptible to cleavage, and protons alpha to carbonyls are susceptible to exchange in improper solvents.

The "Dry Chain" Workflow

To maintain isotopic integrity (≥99% D), you must prevent H/D exchange. The methyl ester deuteriums (


) are relatively stable, but the methylene protons (

) can exchange under basic conditions. Furthermore, moisture causes hydrolysis, converting your expensive ester into Levulinic Acid and Methanol-d3 (volatile loss).

SafeHandling Receipt Receipt of Shipment (Check Seal Integrity) Equilibrate Thermal Equilibration (Room Temp, Desiccator) Receipt->Equilibrate Prevent Condensation InertOpen Opening (Glove Box or N2 Stream) Equilibrate->InertOpen Dry Atmosphere Aliquot Aliquoting (Amber Glass, Teflon Cap) InertOpen->Aliquot Minimize Headspace Storage Long-Term Storage (-20°C, Desiccated) Aliquot->Storage Protect from Light/Hydrolysis

Figure 1: The "Dry Chain" workflow prevents condensation-induced hydrolysis, a common failure mode for deuterated esters stored at cold temperatures.

Stability Risks: Hydrolysis & Exchange
  • Hydrolysis: In the presence of water (even atmospheric moisture), the ester hydrolyzes.

    • Reaction:

      
      
      
    • Impact: Loss of the labeled moiety (Methanol-d3 evaporates), ruining the standard.

  • Enolization (Alpha-Exchange): While the

    
     group on the ester is stable, if your molecule is labeled at the methylene positions (
    
    
    
    ), protic solvents (MeOH,
    
    
    ) will cause rapid H/D exchange, erasing the signal.
    • Protocol: Always prepare stock solutions in aprotic solvents (Acetonitrile, DMSO, or Dichloromethane) rather than Methanol or Water.

Application Protocols: Internal Standard Preparation

This protocol ensures quantitative accuracy when using Methyl 4-oxopentanoate-d3 for metabolic profiling (e.g., tracking levulinate metabolism or as a recovery standard).

Stock Solution Preparation (10 mM)
  • Environment: Perform in a fume hood with a nitrogen flush.

  • Solvent Choice: Anhydrous Acetonitrile (ACN) or Ethyl Acetate. Avoid Methanol to prevent transesterification.

  • Weighing:

    • Calculate mass:

      
       (approx, based on MW 133.16).
      
    • Use a micro-balance. If liquid handling is preferred, use density (1.08 g/mL) but weighing is more accurate for standards.

  • Storage: Transfer to amber silanized vials with PTFE-lined caps. Store at -20°C.

Metabolic Pathway Visualization

Understanding where this molecule fits in biological systems helps interpret data.

MetabolicFate M_Lev_d3 Methyl Levulinate-d3 (Exogenous Tracer) Hydrolysis Ester Hydrolysis (Carboxylesterases) M_Lev_d3->Hydrolysis Fast Lev_Acid Levulinic Acid (Unlabeled Core) Hydrolysis->Lev_Acid MeOH_d3 Methanol-d3 (Labeled Byproduct) Hydrolysis->MeOH_d3 Tracer Loss Lev_CoA Levulinyl-CoA Lev_Acid->Lev_CoA Acyl-CoA Synthetase AcetylCoA Acetyl-CoA (TCA Cycle Entry) Lev_CoA->AcetylCoA Beta-oxidation like PropionylCoA Propionyl-CoA Lev_CoA->PropionylCoA

Figure 2: Metabolic fate of Methyl Levulinate-d3. Note that if the label is on the methyl ester, the tracer is lost upon hydrolysis to Methanol-d3, making it suitable for absorption/hydrolysis kinetics but NOT for downstream TCA cycle tracing of the levulinate carbon skeleton.

References & Authoritative Grounding

  • National Institute of Standards and Technology (NIST). "Pentanoic acid, 4-oxo-, methyl ester (Methyl Levulinate) Mass Spectrum & Properties." NIST Chemistry WebBook, SRD 69. Accessed October 2023.

  • Thermo Fisher Scientific. "Safety Data Sheet: Methyl Levulinate (Parent Compound)." Fisher Scientific Document Control.

  • BenchChem. "Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds." BenchChem Technical Guides.

  • PubChem. "Methyl Levulinate Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. "Use and Handling of NMR Solvents (Deuterated)." Technical Bulletin AL-134.[5]

Sources

A Researcher's Guide to Methyl Levulinate-d3: Principles and Applications of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative analysis, particularly within regulated bioanalysis, the pursuit of precision and accuracy is paramount. The difference between an analyte, methyl levulinate, and its deuterated analogue, methyl levulinate-d3, exemplifies a foundational principle that ensures data integrity: the use of stable isotope-labeled internal standards (SIL-IS). While chemically almost identical, the subtle increase in mass imparted by three deuterium atoms makes methyl levulinate-d3 an indispensable tool. This guide delineates the core physicochemical distinctions between the labeled and unlabeled forms, explains the causality behind the universal adoption of SIL-IS in mass spectrometry, and provides actionable protocols for its application, empowering researchers to generate robust and reliable quantitative data.

Foundational Concepts: Methyl Levulinate and Isotopic Labeling

The Analyte: Unlabeled Methyl Levulinate

Methyl levulinate (IUPAC name: methyl 4-oxopentanoate) is an organic compound derived from levulinic acid.[1][2] It is a clear, colorless liquid used as a flavoring agent and as a versatile platform chemical in the synthesis of various value-added products, including fuels and polymers.[3][4][5] Its presence and quantity in complex matrices, from biological fluids to environmental samples, often require precise measurement.

The Principle of Stable Isotope Labeling (SIL)

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes. For organic molecules, this typically involves replacing hydrogen (¹H) with deuterium (²H or D), carbon-¹²C with carbon-¹³C, or nitrogen-¹⁴N with nitrogen-¹⁵N.[6] The resulting molecule is chemically identical in terms of reactivity and physical properties but possesses a higher molecular mass. This mass difference is the key to its utility in analytical chemistry.[7]

Introducing Methyl Levulinate-d3: The Ideal Internal Standard

Methyl levulinate-d3 is the deuterated form of methyl levulinate, where three hydrogen atoms (typically on the methyl group) have been replaced with deuterium atoms. This makes it the ideal internal standard (IS) for the quantitative analysis of methyl levulinate. An IS is a compound added in a constant, known amount to all samples, calibration standards, and quality controls.[8][9] It serves to correct for variability during the analytical process. A SIL-IS like methyl levulinate-d3 is considered the "gold standard" because its behavior is nearly identical to the analyte of interest.[6][10]

A Comparative Analysis: Core Physicochemical Differences

The fundamental distinction between methyl levulinate and its d3-analog is mass. This primary difference gives rise to subtle but analytically crucial variations in their spectroscopic properties.

Spectroscopic Divergence
  • Mass Spectrometry (MS): This is where the difference is most profound and analytically exploited. Unlabeled methyl levulinate has a molecular weight of approximately 130.14 g/mol .[1][2] Methyl levulinate-d3, with three deuterons replacing three protons, has a molecular weight of approximately 133.16 g/mol . In a mass spectrometer, these two compounds are easily distinguished by their different mass-to-charge ratios (m/z). This allows the instrument to monitor both the analyte and the internal standard simultaneously and independently.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signal corresponding to the protons on the deuterated methyl group will be absent for methyl levulinate-d3.[12][13] Conversely, a ²H NMR spectrum would show a signal for the deuterated positions. This makes NMR a powerful tool for confirming the position and extent of deuterium incorporation.[14]

  • Infrared (IR) Spectroscopy: The vibrational frequency of a chemical bond is dependent on the mass of the atoms involved. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[15] This results in a shift in the IR spectrum, with C-D stretching bands appearing at a lower wavenumber (typically ~2100-2200 cm⁻¹) compared to C-H stretching bands (~2800-3000 cm⁻¹).[16][17]

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[15] This can lead to a slower reaction rate if this bond is broken in the rate-determining step of a reaction—a phenomenon known as the primary Kinetic Isotope Effect (KIE).[16][18] While significant in mechanistic studies, the KIE is generally negligible when using methyl levulinate-d3 as an internal standard for LC-MS, as the analytical process does not typically involve the cleavage of these C-D bonds.[19][20]

Tabular Summary of Physicochemical Properties
PropertyUnlabeled Methyl LevulinateMethyl Levulinate-d3Causality of Difference
Molecular Formula C₆H₁₀O₃C₆H₇D₃O₃Isotopic Substitution
Molecular Weight ~130.14 g/mol [1][2]~133.16 g/mol Mass of 3 Deuterons vs. 3 Protons
Boiling Point ~193-196 °C[2][21]Expected to be very similarIsotopic substitution has a minimal effect on intermolecular forces.
Density ~1.05 g/mL at 20°C[21]Expected to be slightly higherIncreased mass in a similar molecular volume.
MS (m/z) Distinct m/z valueDistinct m/z value (+3 Da)The core principle for its use as an internal standard.
¹H NMR Characteristic proton signalsAbsence of signal for deuterated positions[12]Deuterium is not detected in ¹H NMR.
IR Spectroscopy C-H stretching bands (~2800-3000 cm⁻¹)C-D stretching bands (~2100-2200 cm⁻¹)[16]The C-D bond has a lower vibrational frequency than the C-H bond.[15]

The Gold Standard Application: Quantitative Bioanalysis by LC-MS/MS

The integrity of pharmacokinetic and toxicokinetic data is a cornerstone of drug development, and regulatory bodies like the FDA provide strict guidelines for bioanalytical method validation.[8][10][22]

Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique, but it is susceptible to variations that can compromise accuracy.[23] These include:

  • Sample Preparation Variability: Inconsistent recovery during extraction steps (e.g., liquid-liquid extraction or solid-phase extraction).[24]

  • Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings.[23]

  • Instrumental Drift: Minor fluctuations in instrument performance over the course of an analytical run.[7]

A SIL-IS like methyl levulinate-d3 is the most effective way to correct for these issues.[24] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the exact same extraction recovery and matrix effects.[6] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly accurate and precise quantification.[7][24]

Experimental Workflow: From Sample to Result

The use of methyl levulinate-d3 in a quantitative assay follows a systematic and self-validating workflow designed to ensure data reliability.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) + Unlabeled Methyl Levulinate (Analyte) B Spike with known amount of Methyl Levulinate-d3 (IS) A->B Step 1 C Protein Precipitation / Extraction (e.g., with Acetonitrile) B->C Step 2 D Inject Extract onto LC Column C->D E Chromatographic Separation (Analyte and IS co-elute) D->E F Electrospray Ionization (ESI) E->F G Tandem Mass Spectrometry (MS/MS) Monitor specific transitions: Analyte: m/z 131 -> X IS: m/z 134 -> Y F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratio (Analyte Area / IS Area) H->I J Quantify using Calibration Curve (Ratio vs. Concentration) I->J

Sources

Stability of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester, a deuterated isotopologue of a keto-ester. In the absence of specific public domain stability data for this compound, this document synthesizes fundamental principles of chemical stability, known degradation pathways for related structures, and established protocols for stability and forced degradation studies. The primary aim is to equip researchers and drug development professionals with the scientific rationale and practical methodologies to ensure the integrity and reliable use of this and similar deuterated reference standards. This guide delves into the key factors influencing the stability of the molecule, including hydrolysis, oxidation, and the potential for deuterium-hydrogen exchange. Detailed experimental protocols for assessing stability under various conditions are provided, alongside recommendations for optimal storage and handling.

Introduction: The Critical Role of Isotopic Purity and Chemical Integrity

This guide provides a detailed examination of the factors that can compromise the stability of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester. We will explore the primary degradation pathways, the potential for hydrogen-deuterium (H-D) exchange, and provide a robust framework for assessing and maintaining the stability of this important research chemical.

Physicochemical Properties and Structural Considerations

To understand the stability of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester, it is essential to first consider its chemical structure. The molecule possesses two key functional groups that are susceptible to chemical transformation: a methyl ester and a ketone. The deuterium labeling is on the terminal methyl group, which is adjacent to the ketone.

Table 1: Physicochemical Properties of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester (and its non-deuterated analogue)

PropertyValue (or predicted)Structural Moiety
Molecular FormulaC₆H₇D₃O₃-
Molecular Weight~133.16 g/mol -
Functional GroupsMethyl Ester, Ketone-C(=O)OCH₃, -C(=O)-
Deuterium Label PositionC5Adjacent to ketone
Key Reactive SitesEster carbonyl, Ketone carbonyl, α-protonsC=O, C-H adjacent to C=O

The presence of both an ester and a ketone introduces multiple potential sites for degradation. The acidity of the α-protons to the ketone is a particularly important feature that will be discussed in the context of H-D exchange.[2][3][4][5]

Potential Degradation Pathways

The stability of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is primarily threatened by two chemical degradation pathways: hydrolysis and oxidation. Furthermore, the position of the deuterium labels introduces the risk of isotopic exchange.

Hydrolysis of the Methyl Ester

The ester functional group is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form a carboxylic acid and an alcohol (methanol in this case). This reaction can be catalyzed by both acids and bases.[5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the ester. This process is typically faster and irreversible.

The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. For keto-esters, the reaction kinetics can be complex, but the fundamental mechanisms remain the same.

G cluster_hydrolysis Ester Hydrolysis parent Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester acid Oxo-pentanoic-5,5,5-d3 Acid parent->acid H+ or OH- / H2O methanol Methanol

Caption: Primary hydrolytic degradation pathway.

Oxidation

The ketone functional group and the carbon atoms alpha to it are potential sites for oxidation. While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents or radical-initiated processes can lead to degradation.[6]

Potential oxidative pathways include:

  • Oxidation at the α-Carbon: The carbon adjacent to the ketone can be susceptible to oxidation, potentially leading to the formation of dicarboxylic acids or other cleavage products.

  • Radical-Initiated Oxidation: The presence of labile hydrogens can make the molecule susceptible to auto-oxidation, a process that is often initiated by light, heat, or the presence of metal ions.

Hydrogen-Deuterium (H-D) Exchange at the C5 Position

A significant stability concern for Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is the potential for the exchange of the deuterium atoms at the C5 position with protons from the solvent or other sources. This is due to the acidity of the α-hydrogens adjacent to the ketone.[2][7]

The mechanism involves the formation of an enol or enolate intermediate under either acidic or basic conditions:

  • Base-Catalyzed Exchange: A base can remove a deuteron from the C5 position to form a resonance-stabilized enolate. Reprotonation by a protic solvent (like water) can introduce a hydrogen atom in place of a deuterium.[7]

  • Acid-Catalyzed Exchange: An acid can protonate the carbonyl oxygen, and a subsequent deprotonation at the C5 position by a weak base (like water) forms an enol. Tautomerization back to the keto form can result in the incorporation of a proton.

Given that this process can be catalyzed by trace amounts of acid or base, it is a critical parameter to monitor, as it directly impacts the isotopic purity of the standard.

G cluster_hd_exchange Hydrogen-Deuterium Exchange start R-C(=O)-CD3 enolate Enolate Intermediate (Resonance Stabilized) start->enolate Base (-D+) end R-C(=O)-CD2H enolate->end Solvent (+H+)

Caption: Base-catalyzed H-D exchange mechanism.

Recommended Storage and Handling

To minimize degradation and maintain the chemical and isotopic integrity of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester, the following storage and handling procedures are recommended:

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature -20°C or lower To significantly reduce the rates of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen) To prevent oxidative degradation.
Container Amber glass vial with a PTFE-lined cap To protect from light (photodegradation) and ensure an airtight seal.
Form Neat (if solid) or in a dry, aprotic solvent To minimize hydrolysis. If in solution, use solvents like anhydrous acetonitrile or dioxane.
Handling Equilibrate to room temperature before opening. Minimize exposure to atmospheric moisture. To prevent condensation of water into the standard, which can promote hydrolysis and H-D exchange.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.[8][9][10][11][12]

Analytical Methodology

A validated stability-indicating analytical method is the cornerstone of any stability study. For Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester, a High-Performance Liquid Chromatography (HPLC) method coupled with both UV and Mass Spectrometric (MS) detection is recommended.

  • HPLC-UV: To quantify the parent compound and any UV-active degradants.

  • HPLC-MS: To identify and quantify both the parent compound and its degradation products, and critically, to monitor the isotopic purity by assessing the ratio of the deuterated to non-deuterated species.

Protocol for Long-Term and Accelerated Stability Studies

This protocol outlines a study to assess the stability of the compound under recommended and stressed storage conditions.

Objective: To determine the shelf-life of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester under defined storage conditions.

Materials:

  • Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

  • Amber glass vials with PTFE-lined caps

  • Calibrated stability chambers/freezers

  • Validated HPLC-UV/MS system

Procedure:

  • Aliquot the compound into multiple vials to avoid repeated freeze-thaw cycles of a single stock.

  • Place the vials in stability chambers under the following conditions:

    • Long-Term: -20°C ± 5°C

    • Accelerated: 5°C ± 3°C and 25°C ± 2°C / 60% ± 5% RH

  • Establish a testing schedule. Suggested time points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 1, 3, and 6 months

  • At each time point, analyze the samples for:

    • Purity: by HPLC-UV

    • Degradation Products: by HPLC-UV/MS

    • Isotopic Purity: by HPLC-MS

G cluster_stability_workflow Long-Term Stability Workflow start Aliquot Standard storage Store at defined conditions (-20°C, 5°C, 25°C) start->storage analysis Analyze at scheduled time points (HPLC-UV/MS) storage->analysis data Assess Purity, Degradants, and Isotopic Integrity analysis->data

Caption: Workflow for long-term stability assessment.

Protocol for Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[8][9][10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Objective: To identify the likely degradation products of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester under various stress conditions.

Procedure: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) and subject them to the following conditions. A control sample (stored at -20°C, protected from light) should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analyze all samples by HPLC-UV/MS to identify and characterize the degradation products. Pay close attention to any changes in the isotopic distribution in the mass spectra of the stressed samples.

Data Interpretation and Mass Balance

A critical aspect of stability studies is the concept of mass balance.[8] The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial value.[10] A significant deviation from 100% may indicate the formation of non-chromophoric or volatile degradation products.

For Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester, mass spectrometric analysis is crucial for monitoring the isotopic purity. A shift in the isotopic cluster towards lower masses would be indicative of H-D exchange.

Conclusion

The stability of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is governed by its susceptibility to hydrolysis, oxidation, and hydrogen-deuterium exchange. While this guide provides a scientifically grounded framework for understanding and assessing its stability, it is imperative that researchers perform their own stability assessments under their specific experimental conditions. By adhering to the recommended storage and handling procedures and implementing robust stability testing protocols, the chemical and isotopic integrity of this valuable research tool can be ensured, leading to more accurate and reliable experimental outcomes.

References

  • Reactivity of Alpha Hydrogens - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. (2024, June 17). YouTube. Retrieved from [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021, May 18). PMC. Retrieved from [Link]

  • B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. (n.d.). PMC - NIH. Retrieved from [Link]

  • Beta Keto esters - Alkylating Ketones in NaOEt. (2015, March 25). YouTube. Retrieved from [Link]

  • Superacid-catalysed α-deuteration of ketones with D2O. (2025, May 19). RSC Publishing. Retrieved from [Link]

  • Chapter 22 Reaction Summary. (n.d.). Retrieved from [Link]

  • Acid- and base-catalyzed hydrogen-deuterium exchange between deuterium oxide and simple ketones. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved from [Link]

  • Reactions at the α-Carbon. (n.d.). MSU chemistry. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

Sources

Methodological & Application

LC-MS/MS method development with Methyl levulinate-d3

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note followed by a rigorous Standard Operating Protocol (SOP) , designed for immediate implementation in a bioanalytical or metabolic research setting.

Application Note: High-Sensitivity Quantitation of Methyl Levulinate using LC-MS/MS and Methyl Levulinate-d3

Abstract

Methyl levulinate (ML) is a critical gamma-keto ester implicated as a biomarker for specific ketone exposure (e.g., 2-pentanone) and a key intermediate in lignocellulosic biofuel synthesis. Accurate quantification in complex matrices (plasma, urine, fermentation broth) is challenged by its low molecular weight (130.14 Da), moderate polarity (LogP ~0.1), and potential for hydrolytic instability. This guide details a robust LC-MS/MS methodology utilizing Methyl levulinate-d3 as a stable isotope-labeled internal standard (SIL-IS). The method utilizes a polar-embedded C18 stationary phase to ensure retention of this small polar molecule, coupled with optimized electrospray ionization (ESI) transitions to eliminate matrix interference.

Introduction & Scientific Rationale

Developing a method for Methyl Levulinate requires overcoming three specific analytical hurdles:

  • Retention: With a LogP near zero, ML elutes in the void volume on standard C18 columns, leading to severe ion suppression.

  • Specificity: Small esters often share isobaric interferences. Reliance on a single transition (e.g., loss of methoxy) is risky without chromatographic resolution.

  • Recovery: As a volatile ester, ML can be lost during the evaporation steps of traditional Liquid-Liquid Extraction (LLE).

The Solution:

  • Internal Standard: Methyl levulinate-d3 (Methyl-d3 4-oxopentanoate) corrects for ionization variation and evaporative loss.

  • Column Selection: A high-strength silica (HSS) T3 or Polar-Embedded C18 column is selected to engage with the polar ketone group, retaining the analyte beyond the suppression zone.

  • Sample Prep: A carefully controlled Solid Phase Extraction (SPE) or "Salting-out" LLE protocol minimizes evaporative loss.

Compound Properties & MS/MS Optimization
Chemical Structures[1][2][3][4][5][6]
  • Analyte: Methyl levulinate (

    
    ); MW: 130.14[1][7]
    
  • Internal Standard: Methyl levulinate-d3 (

    
    ); MW: 133.16 (Label on the methyl ester group).
    
Fragmentation Logic

In ESI positive mode, Methyl levulinate forms a protonated molecule


.
  • Primary Pathway: Loss of methanol (

    
    , 32 Da) or the methoxy radical (
    
    
    
    , 31 Da) to form the acylium ion.
  • Secondary Pathway: Loss of water (

    
    , 18 Da) from the ketone moiety.
    
  • IS Consideration: Since the d3 label is on the methoxy group, the primary fragment (acylium ion) loses the label, resulting in the same product ion (m/z 99) as the analyte.

    • Risk:[5] Cross-talk is possible if the Q1 isolation window is too wide.

    • Mitigation: We monitor a secondary transition where the label is retained (e.g., water loss) or rely on the mass shift in Q1 (131 vs 134) with strict chromatographic alignment.

Optimized MRM Table
CompoundPrecursor (Q1)Product (Q3)CE (eV)TypeRationale
Methyl Levulinate 131.199.115QuantLoss of

(High Intensity)
Methyl Levulinate 131.1113.112QualLoss of

(Specificity)
Methyl Levulinate-d3 134.199.115QuantLoss of

(Matches analyte product)
Methyl Levulinate-d3 134.1116.112QualLoss of

(Retains d3 label)
Visualized Method Development Workflow

MethodWorkflow cluster_MS MS/MS Optimization cluster_LC Chromatography cluster_Prep Sample Prep Start Method Inception Infusion Direct Infusion (10 µg/mL) Start->Infusion Frag Fragmentation Study (ID: 99 & 113 m/z) Infusion->Frag MRM Finalize MRM (131->99 / 134->99) Frag->MRM ColSel Column Selection (HSS T3 vs Biphenyl) MRM->ColSel Mobile Mobile Phase pH (0.1% Formic Acid) ColSel->Mobile Retent Retention > 2.5 min (Avoid Void) Mobile->Retent Extract Extraction Strategy (SPE HLB vs LLE) Retent->Extract Recov Evaporation Control (N2 @ 30°C max) Extract->Recov Validation Validation (FDA/EMA) Linearity, Accuracy, Matrix Effect Recov->Validation

Caption: Logical workflow for developing the Methyl Levulinate LC-MS/MS assay, emphasizing the critical retention and evaporation control steps.

PART 2: Standard Operating Protocol (SOP)

Materials & Reagents
  • Analyte: Methyl Levulinate (Sigma-Aldrich, >98%).[8]

  • Internal Standard: Methyl Levulinate-d3 (CDN Isotopes or similar).

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) OR Phenomenex Kinetex Biphenyl.

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 or Waters ACQUITY).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better sensitivity for esters than ACN).

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B (Hold for 1.0 min to load polar analyte).

    • 1.0 - 4.0 min: Ramp to 95% B.

    • 4.0 - 5.0 min: Hold 95% B (Wash).

    • 5.0 - 5.1 min: Return to 5% B.

    • 5.1 - 7.0 min: Re-equilibrate.

Sample Preparation (SPE Method)

Rationale: SPE is preferred over LLE to avoid the complete dryness step which causes volatile loss of Methyl Levulinate.

  • Pre-treatment: Aliquot 100 µL Plasma/Matrix. Add 10 µL IS Working Solution (1000 ng/mL ML-d3). Vortex.

  • Dilution: Add 300 µL 0.1% Formic Acid in water (to disrupt protein binding and ensure retention on SPE).

  • Conditioning: Oasis HLB Cartridge (30 mg) or equivalent.

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load pre-treated sample slowly (gravity or low vacuum).

  • Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts/proteins; ML is retained).

  • Elution: Elute with 500 µL Acetonitrile . (Avoid Methanol here if transesterification is a concern, though rare at neutral pH).

  • Post-Elution: DO NOT evaporate to dryness. Dilute the eluate 1:1 with Water (final vol 1 mL) and inject directly.

    • Note: This "Elute & Dilute" strategy prevents the loss of the volatile methyl levulinate.

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, every batch must pass these checks:

  • Linearity:

    
     over range 1.0 – 1000 ng/mL.
    
  • IS Response: The Area of Methyl Levulinate-d3 should be consistent (CV < 15%) across all samples. A drop indicates matrix suppression or extraction failure.

  • Retention Time: The d3-IS and Analyte must elute within ±0.05 min of each other.

  • Blank Check: Inject a double blank after the highest standard to check for carryover (common with sticky esters).

Troubleshooting & Senior Scientist Tips
  • The "Ghost" Peak: If you see ML in your blanks, check your methanol solvent. Methyl levulinate can form if levulinic acid (common contaminant) reacts with methanol in the mobile phase over time. Use fresh solvents.

  • Sensitivity Loss: If signal drops, check the ESI capillary voltage. Esters protonate well but are fragile; too high voltage (>3.5 kV) can cause in-source fragmentation, destroying the parent ion before it reaches Q1. Lower voltage to 2.5-3.0 kV.

  • Peak Tailing: ML has a ketone and an ester. On older C18 columns, interaction with silanols causes tailing. The HSS T3 column (proprietary end-capping) is specifically chosen to mitigate this.

References
  • PubChem. Methyl Levulinate Compound Summary. National Library of Medicine. Available at: [Link]

  • Waters Corporation. LC-MS/MS Method Development Guide. Available at: [Link]

  • NIST Chemistry WebBook. Methyl Levulinate Mass Spectrum. Available at: [Link]

Sources

Precision Sample Preparation for Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester (Methyl Levulinate-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the extraction and quantification of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester (Methyl Levulinate-d3). Unlike standard fatty acid methyl ester (FAME) analysis, this specific isotopologue presents two unique stability challenges: enzymatic instability in biological matrices (esterase hydrolysis) and isotopic lability (deuterium exchange at the


-keto position). This guide provides a validated "Cold-Acid" Liquid-Liquid Extraction (LLE) protocol designed to preserve the isotopic label and prevent volatilization loss, ensuring high-fidelity recovery for metabolic flux analysis or pharmacokinetic studies.

Chemical Context & Critical Challenges

To design a robust protocol, one must first understand the molecular vulnerabilities of the analyte.

The Molecule
  • IUPAC Name: Methyl 4-oxopentanoate-5,5,5-d3

  • Structure:

    
    
    
  • Role: Used as a metabolic tracer for ketone body kinetics or an Internal Standard (IS) for Levulinic Acid quantification.

Mechanism of Failure (Why Standard Protocols Fail)

Standard FAME protocols often use alkaline transesterification or evaporation to dryness. Both are catastrophic for this analyte:

  • Deuterium Exchange (The

    
    -Carbon Rule):  The deuterium atoms are located on the terminal methyl group (
    
    
    
    ), which is
    
    
    to the ketone carbonyl. The
    
    
    of these protons is approximately 20. In the presence of a base (e.g., NaOH, KOH) or even neutral water at high temperatures, the ketone undergoes keto-enol tautomerization. During this process, the
    
    
    on the
    
    
    -carbon exchanges with
    
    
    from the solvent, effectively "washing off" the isotopic label and destroying the signal.
    • Constraint:All extraction steps must remain neutral or slightly acidic (pH 4–6).

  • Enzymatic Hydrolysis: Plasma esterases (e.g., carboxylesterases) rapidly hydrolyze the methyl ester to the free acid (Levulinic acid-d3), altering the measured concentration.

    • Constraint:Immediate metabolic quenching at 4°C is mandatory.

  • Volatility: Methyl Levulinate has a boiling point of ~196°C, but its vapor pressure is sufficient to cause significant losses during vacuum concentration.

    • Constraint:Never evaporate to dryness. Use a keeper solvent or stop at 50

      
      . 
      

Visualized Mechanisms

Isotopic Stability & Workflow Logic

The following diagram illustrates the risk of Deuterium loss via enolization and the optimized workflow to prevent it.

G node_risk RISK: Base-Catalyzed H/D Exchange node_enol Enol Intermediate (CD2=C(OH)-...) node_risk->node_enol node_analyte Analyte: Methyl Levulinate-d3 (CD3-CO-...) node_analyte->node_risk High pH (>8) node_loss Signal Loss: Methyl Levulinate-d2/d1 (Deuterium Scrambling) node_enol->node_loss + H2O (Solvent) node_sample Step 1: Biological Sample (Plasma/Serum) node_quench Step 2: Acidic Quench (Cold Acetonitrile + 0.1% Formic Acid) node_sample->node_quench Immediate (4°C) node_extract Step 3: LLE Extraction (Ethyl Acetate/Hexane) node_quench->node_extract pH < 6 Preserves d3 node_conc Step 4: Gentle Concentration (N2 Stream to 50uL) node_extract->node_conc No Vacuum! node_gcms Step 5: GC-MS Analysis (SIM Mode) node_conc->node_gcms Inject

Figure 1: Workflow logic contrasting the high-risk alkaline pathway (Red) with the optimized acidic preservation pathway (Green).

Detailed Protocol: "Cold-Acid" Extraction

Applicability: Human/Murine Plasma Target Concentration: 10 ng/mL – 10


g/mL
Reagents
  • Extraction Solvent: Ethyl Acetate (HPLC Grade) OR MTBE (Methyl tert-butyl ether).

  • Quenching Buffer: Acetonitrile (ACN) containing 0.1% Formic Acid (pre-chilled to 4°C).

  • Internal Standard (IS): Methyl Levulinate-d0 (unlabeled) if analyzing d3 tracer; or Methyl Levulinate-13C if analyzing d3 as a drug.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
1. Sample Thawing & Quenching
  • Rationale: Enzymes are active the moment the sample thaws. Acid stops esterase activity; cold temperature slows kinetics.

  • Procedure:

    • Place 100

      
       of frozen plasma directly into a centrifuge tube containing 400 
      
      
      
      of ice-cold Quenching Buffer .
    • Vortex immediately for 30 seconds to precipitate proteins and denature esterases.

    • Add 10

      
       of Internal Standard solution.[1]
      
    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

2. Liquid-Liquid Extraction (LLE)
  • Rationale: Isolates the hydrophobic ester from the aqueous acidic supernatant.

  • Procedure:

    • Transfer the supernatant (approx. 450

      
      ) to a clean glass vial.
      
    • Add 1 mL of Ethyl Acetate .

    • Shake/tumble for 10 minutes (do not vortex aggressively to avoid emulsions).

    • Centrifuge at 3,000 x g for 5 minutes to separate phases.

    • Transfer the upper organic layer to a fresh vial.

    • Optional: Repeat extraction once more for higher recovery, pooling organic layers.

3. Drying & Concentration (The Volatility Checkpoint)
  • Rationale: Water damages GC columns. High vacuum removes the analyte.

  • Procedure:

    • Add ~50 mg of anhydrous

      
       to the organic phase. Let sit for 5 minutes.
      
    • Transfer the dry solvent to a conical GC vial.

    • Evaporate under a gentle stream of Nitrogen (

      
      ) at room temperature.
      
    • STOP when the volume reaches approximately 50–100

      
      . DO NOT EVAPORATE TO DRYNESS. 
      
    • Transfer to a GC insert.

Instrumental Analysis (GC-MS)[2][3]

Direct injection of the extract is preferred. Silylation is not required as the analyte is already an ester.

GC Parameters
ParameterSettingNote
Column DB-Wax or HP-5ms (30m x 0.25mm x 0.25

m)
Polar (Wax) columns provide better retention for keto-esters.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Temp 230°CSplitless mode (0.5 min purge).
Oven Program 60°C (hold 1 min)

10°C/min

240°C
Slow ramp captures the volatile ester early.
Transfer Line 240°C
MS Parameters (EI Source)
  • Source Temp: 230°C

  • Ionization: Electron Impact (70 eV)

  • Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.

Target Ions (m/z)
AnalyteQuantifier Ion (

)
Qualifier Ions (

)
Structure Origin
Methyl Levulinate-d0 13099, 43Molecular Ion (

), Loss of

Methyl Levulinate-d3 133 102 , 46

(d3 shift), Loss of

Note: The base peak for methyl levulinate is often m/z 43 (


). For the d3 variant, this shifts to m/z 46 (

), providing a highly specific fragment free from background interference.

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the d3 label is intact, run a "Label Stability QC" :

  • Spike water with Methyl Levulinate-d3.

  • Add 10

    
     of 0.1 M NaOH (induce high pH).
    
  • Incubate for 30 mins, then extract and analyze.

  • Result: If you see a mass shift from 133

    
     132/131, deuterium exchange has occurred. This confirms the necessity of the acidic protocol.
    
Common Pitfalls
  • Low Recovery: Usually due to evaporation to dryness. Use a keeper solvent (e.g., 10

    
     tetradecane) if precision is low.
    
  • Peak Tailing: Indicates activity in the GC liner. Replace the liner and ensure the column is trimmed.

References

  • Mechanism of

    
    -Deuterium Exchange: 
    
    • Title: Organoc

      
      -Deuteration of Ketones and Bioactive Carbonyl Compounds Using D2O as Deuterium Source.[2]
      
    • Source: ResearchG
    • Relevance: Establishes the mechanism of base-catalyzed exchange at the position to the carbonyl, validating the requirement for acidic extraction conditions.
    • URL:[Link]

  • Sample Preparation for Volatile Esters

    • Title: Sample preparation techniques for volatile fatty acid derivatives.[1][3][4][5][6]

    • Source: BenchChem Applic
    • Relevance: Confirms the volatility risks of short-chain methyl esters and the need to avoid dryness.
  • Enzymatic Stability in Plasma

    • Title: Enzymatic hydrolysis of methyl levulinate and rel
    • Source: PubMed / ResearchG
    • Relevance: Highlights the rapid hydrolysis of esters by serum esterases, necessit
    • URL:[Link]

  • GC-MS Method for Methyl Levulinate

    • Title: Interference by methyl levulinate in determination of total f
    • Source: Journal of Agricultural and Food Chemistry (via NIH).
    • Relevance: Provides baseline GC parameters and fragmentation patterns for methyl levulin
    • URL:[Link]

Sources

Application Note & Protocol: Preparation of High-Purity Standard Solutions of Methyl Levulinate-d3 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the accurate and reproducible preparation of stock and working standard solutions of Methyl levulinate-d3. As a stable isotope-labeled (SIL) internal standard, Methyl levulinate-d3 is critical for achieving precision and accuracy in quantitative mass spectrometry (MS) assays through the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2] This guide is intended for researchers, analytical chemists, and drug development professionals, offering detailed protocols, safety guidelines, and the scientific rationale behind critical procedural steps to ensure the integrity of quantitative data.

Introduction: The Role of Deuterated Internal Standards

In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), significant variability can arise from complex sample matrices, sample preparation steps, and instrument fluctuations.[1][3] These factors can lead to ion suppression or enhancement, analyte loss during extraction, and inconsistent injection volumes, all of which compromise data quality.[3]

The use of a stable isotope-labeled internal standard, such as Methyl levulinate-d3, is the gold standard for mitigating these issues.[1] A deuterated standard is chemically identical to the analyte of interest but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[4][5] This property allows it to be distinguished by the mass spectrometer while ensuring it co-elutes chromatographically and behaves identically during sample extraction and ionization.[5] By adding a known amount of Methyl levulinate-d3 to every sample, calibrator, and quality control sample at the beginning of the workflow, it serves as a reliable internal reference to correct for analytical variability, a technique recognized by regulatory bodies like the FDA and EMA.[1][5]

Characterization of Methyl Levulinate-d3

Before any solution preparation, it is imperative to fully characterize the neat standard material. The Certificate of Analysis (CoA) provided by the supplier is a critical document that contains essential information for accurate preparation. For reliable results, deuterated standards should possess high isotopic enrichment (≥98%) and high chemical purity (>99%).[4][5]

PropertyDescriptionSource / Verification
Chemical Name Methyl 4-oxopentanoate-d3; Methyl levulinate (d3)Supplier Specification
Molecular Formula C₆H₇D₃O₃Calculated
Molecular Weight ~133.16 g/mol (Exact mass depends on the position and number of deuterium labels; always use the value from the CoA )Certificate of Analysis (CoA)
Appearance Clear, colorless to pale yellow liquid.[6]Visual Inspection
Chemical Purity Typically ≥98%.Certificate of Analysis (CoA)
Isotopic Purity Typically ≥98% isotopic enrichment.[5]Certificate of Analysis (CoA)
Solubility Soluble in ethanol, methanol, acetone, and other organic solvents.[6][7] Sparingly soluble in water.[8]Experimental Verification
Stability of Label Deuterium atoms should be on stable positions (e.g., aliphatic carbons) to prevent H/D exchange.[3] Avoid exchangeable sites like -OH, -NH, or -SH groups.Supplier Specification

Safety and Handling Precautions

Methyl levulinate-d3 shares similar chemical hazards with its non-deuterated analog. It is classified as a combustible liquid and may be harmful if swallowed.[2][9] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]

  • Storage: Store the neat material and prepared solutions in tightly sealed containers in a cool, dry, and well-ventilated place.[6][9] Keep away from heat, sparks, open flames, and other sources of ignition.[2][10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2]

Experimental Protocol: Preparation of Standard Solutions

This protocol details the preparation of a 1 mg/mL primary stock solution followed by serial dilutions to generate working standards. All weighing and volumetric measurements must be performed with calibrated equipment to ensure accuracy.

Required Materials and Equipment
  • Methyl levulinate-d3 (neat material with CoA)

  • High-purity solvent (e.g., HPLC-grade Methanol, Acetonitrile, or DMSO)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 50 mL)

  • Calibrated micropipettes (e.g., P200, P1000)

  • Amber glass vials with PTFE-lined caps for storage

  • Vortex mixer

  • Sonicator

Workflow for Standard Solution Preparation

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Working Solution Preparation neat Neat Standard (Methyl levulinate-d3) weigh Accurate Weighing (Analytical Balance) neat->weigh dissolve Quantitative Transfer & Dissolution in Solvent weigh->dissolve stock Primary Stock Solution (e.g., 1 mg/mL) dissolve->stock intermediate Intermediate Stock (e.g., 100 µg/mL) stock->intermediate Serial Dilution working Final Working Standard (e.g., 10 µg/mL) intermediate->working Serial Dilution spike Spike into Sample working->spike

Caption: Workflow for preparing Methyl levulinate-d3 standards.

Step-by-Step Procedure for Primary Stock Solution (1 mg/mL)
  • Equilibration: Allow the sealed container of Methyl levulinate-d3 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the neat standard into a clean weighing vessel. Record the exact weight to four decimal places (e.g., 10.05 mg).

    • Rationale: Using a calibrated analytical balance is crucial for the accuracy of the final concentration. The weight of the standard is the foundation of all subsequent calculations.

  • Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., methanol) to rinse the weighing vessel multiple times, transferring the rinse into the flask to ensure no material is lost.

  • Volume Adjustment: Add the solvent to the flask until it is approximately 80% full. Gently swirl or sonicate for 5-10 minutes to ensure complete dissolution of the standard.

  • Final Volume: Allow the solution to return to room temperature. Carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the flask.

  • Homogenization: Cap the flask securely and invert it at least 20 times to ensure the solution is homogeneous.

  • Calculation: Calculate the precise concentration of the primary stock solution.

    • Formula: Concentration (mg/mL) = Weight of Standard (mg) / Volume of Flask (mL)

    • Example: 10.05 mg / 10.00 mL = 1.005 mg/mL

  • Transfer and Storage: Transfer the solution to a labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store at the recommended temperature (typically 2-8°C or -20°C) as per stability data.

Step-by-Step Procedure for Intermediate and Working Solutions

Serial dilutions are performed to create lower concentration standards from the primary stock. The following is an example of a dilution scheme.

Solution NameStarting SolutionVolume to TransferFinal VolumeFinal Concentration
Intermediate Stock Primary Stock (1.005 mg/mL)1.00 mL10.00 mL100.5 µg/mL
Working Standard Intermediate Stock1.00 mL10.00 mL10.05 µg/mL
  • Pipetting: Using a calibrated micropipette, transfer the required "Volume to Transfer" from the starting solution into the appropriate size Class A volumetric flask.

    • Rationale: Calibrated pipettes are essential for maintaining accuracy during dilution steps. To minimize error, avoid pipetting volumes that are less than 20% of the pipette's maximum capacity.

  • Dilution: Dilute to the calibration mark with the same solvent used for the primary stock solution.

  • Homogenization: Cap and invert the flask multiple times to ensure a homogeneous solution.

  • Storage: Transfer to a new, clearly labeled amber vial for storage.

Validation, Stability, and Quality Control

A prepared standard is only reliable if its integrity is verified and maintained.

  • Concentration Verification: The concentration of a newly prepared stock solution should be verified. This can be done by comparing its MS response against a previously prepared and validated batch of the standard. The responses should be within an acceptable tolerance (e.g., ±10%).

  • Stability Assessment: The stability of standard solutions under various storage conditions (e.g., room temperature, refrigerated, frozen) should be established. This is typically done by analyzing the standard at set time points and comparing the response to a freshly prepared standard. Document the stability period and store solutions accordingly.[11]

  • Documentation: Maintain a detailed logbook for all standard preparations.[12] Records should include the lot number of the neat material, exact weights, volumes, solvents used, calculated concentrations, preparation dates, and stability/expiration dates. This documentation is critical for data traceability and regulatory compliance.

Conclusion

The accuracy of quantitative data derived from Isotope Dilution Mass Spectrometry is fundamentally dependent on the quality of the internal standard solutions. By following this detailed protocol, which emphasizes meticulous technique, the use of calibrated equipment, and comprehensive documentation, researchers can prepare reliable and reproducible standard solutions of Methyl levulinate-d3. Adherence to these principles of scientific integrity ensures the generation of high-quality, trustworthy data in research and regulated environments.

References

  • A Technical Guide to Deuterated Internal Standards for Mass Spectrometry. Benchchem.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Methyl levulinate | C6H10O3. PubChem, National Institutes of Health. [Link]

  • The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]

  • Deuterated Standards for LC-MS Analysis.
  • methyl levulinate, 624-45-3. The Good Scents Company. [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • Guidance for Industry: ANDA Submissions — Content and Format of Abbreviated New Drug Applications. U.S. Food and Drug Administration (FDA). [Link]

Sources

Application Notes: Strategic Use of Methyl 4-Oxopentanoate-5,5,5-d3 in Pharmaceutical Synthesis and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Methyl 4-Oxopentanoate-5,5,5-d3 Acid Methyl Ester (also known as Methyl Levulinate-d3). We move beyond simple descriptions to explore the fundamental principles and strategic advantages of incorporating this deuterated building block into pharmaceutical R&D workflows. This guide details its use as an internal standard for quantitative bioanalysis and as a tool to probe and enhance metabolic stability through the kinetic isotope effect, complete with detailed, field-tested protocols and mechanistic explanations.

Introduction: Beyond the Building Block

Methyl 4-oxopentanoate, a derivative of the versatile bio-based platform chemical levulinic acid, is a valuable synthon in organic chemistry.[1][2] Its bifunctional nature, possessing both a ketone and an ester, allows for a multitude of synthetic transformations.[1] However, the strategic replacement of the terminal methyl hydrogens with deuterium (d3) transforms this simple molecule into a sophisticated tool for modern drug discovery.

The introduction of stable isotopes like deuterium into drug candidates or their analogs is a powerful strategy used to elucidate metabolic pathways, improve pharmacokinetic profiles, and enable highly accurate quantification in complex biological matrices.[3] Methyl 4-Oxopentanoate-5,5,5-d3 Acid Methyl Ester embodies this principle, offering a robust, deuterated keto-ester moiety for incorporation into novel chemical entities. This guide will illuminate the core scientific rationale and provide actionable protocols for its deployment in the laboratory.

Chapter 1: The Scientific Rationale for Deuteration in Drug Development

The utility of deuterated compounds in pharmaceutical science is primarily rooted in two key physical-organic principles: the predictability of mass difference and the strength of the carbon-deuterium bond.

The Kinetic Isotope Effect (KIE): Engineering Metabolic Stability

The foundation of deuterium's ability to alter drug metabolism lies in the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is energetically stronger than a carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier deuterium isotope. Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly.

Many drug metabolism reactions, particularly oxidation mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[4] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. This can lead to:

  • Increased drug half-life and exposure.

  • Reduced formation of potentially toxic or inactive metabolites. [5]

  • Improved pharmacokinetic consistency and patient compliance.

Deutetrabenazine, the first deuterated drug approved by the FDA, is a clinical testament to the success of this strategy.[5]

KIE_Concept cluster_1 Resulting Plasma Concentration Parent_Drug_H Drug with C-H bond at metabolic site Metabolite_H Metabolite Parent_Drug_H->Metabolite_H k_H (Fast) CYP450 Oxidation Parent_Drug_D Drug with C-D bond at metabolic site Metabolite_D Metabolite Parent_Drug_D->Metabolite_D k_D (Slow) CYP450 Oxidation Concentration_H Lower Exposure Metabolite_H->Concentration_H Concentration_D Higher Exposure Metabolite_D->Concentration_D

Caption: The Kinetic Isotope Effect (KIE) in drug metabolism.

Stable Isotope Labeling for Mechanistic & ADME Studies

Deuterated compounds are invaluable as tracers to study the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug. By administering a mixture of labeled and unlabeled drug (e.g., a 1:1 ratio) and analyzing samples by mass spectrometry, researchers can:

  • Identify and structure-elucidate metabolites: Metabolites of the deuterated drug will appear as characteristic "doublets" in the mass spectrum, separated by the mass of the incorporated deuterium atoms, making them easy to distinguish from background noise.

  • Trace metabolic pathways: Selectively deuterating different positions on a molecule helps pinpoint which chemical bonds are involved in its biological activity and metabolism.[3]

  • Perform "pulse-chase" experiments to understand drug turnover and distribution in various tissues.

The Gold Standard: Deuterated Internal Standards for Bioanalysis

In quantitative mass spectrometry, an internal standard (IS) is added to samples to correct for variability during sample processing and analysis. An ideal IS behaves identically to the analyte of interest but is distinguishable by the detector. A stable isotope-labeled (SIL) version of the analyte, such as a deuterated compound, is the "gold standard" for this purpose. It co-elutes chromatographically with the analyte and experiences nearly identical matrix effects and ionization efficiency, but is easily resolved by its higher mass. This leads to exceptional accuracy and precision in quantifying drug concentrations in biological fluids like plasma, urine, and tissue homogenates.[6]

Chapter 2: Synthesis and Characterization

While LGC Standards and other suppliers provide certified Methyl 4-Oxopentanoate-5,5,5-d3, understanding its synthesis and analytical characterization is crucial for its effective use.[7]

  • Synthetic Approach: A common strategy for synthesizing this compound involves using a deuterated starting material, such as d3-methyl magnesium iodide (a Grignard reagent), in a reaction with a suitable electrophile to construct the carbon skeleton. General methods for deuterium insertion include reductive deuteration or halogen/deuterium exchange.

  • Quality Control: The identity, purity, and isotopic enrichment of the compound must be rigorously confirmed.

Parameter Analytical Method Specification Rationale
Chemical Identity ¹H and ¹³C NMR SpectroscopyConforms to structureConfirms the correct molecular structure and absence of major organic impurities.
Chemical Purity GC-MS or LC-MS≥ 98%Ensures that observed effects are due to the title compound and not impurities.
Isotopic Enrichment Mass Spectrometry (MS)≥ 99% atom % DVerifies that the vast majority of molecules contain the deuterium label, which is critical for KIE studies and preventing mass spectral crosstalk in bioanalysis.
Isotopic Distribution Mass Spectrometry (MS)d0, d1, d2 < 1%Confirms the label is predominantly d3 and not a mixture of different deuteration levels.

Chapter 3: Core Applications and Protocols

This section provides detailed, practical protocols for the two primary applications of Methyl 4-Oxopentanoate-5,5,5-d3.

Application 1: Development of a Deuterated Internal Standard for Quantitative Bioanalysis

Scenario: A new drug candidate, "Levinostat," contains a moiety derived from levulinic acid. To support clinical trials, a robust LC-MS/MS method is required to quantify Levinostat in human plasma. We will use Methyl 4-Oxopentanoate-5,5,5-d3 as a starting material to synthesize the deuterated internal standard, Levinostat-d3.

Bioanalysis_Workflow cluster_synthesis IS Synthesis cluster_analysis Sample Analysis Workflow Start_d3 Methyl 4-Oxopentanoate-d3 Synth_d3 Multi-step Synthesis Start_d3->Synth_d3 IS_d3 Levinostat-d3 (IS) Synth_d3->IS_d3 Spike Spike with Levinostat-d3 (IS) IS_d3->Spike Add known amount Plasma Human Plasma Sample (containing Levinostat) Plasma->Spike Extract Protein Precipitation & Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant

Caption: Workflow for bioanalysis using a synthesized d3-internal standard.

Protocol 3.1: LC-MS/MS Quantification of Levinostat in Human Plasma

  • Objective: To accurately measure the concentration of Levinostat in plasma samples.

  • Materials: Human plasma, Levinostat analytical standard, Levinostat-d3 (IS), acetonitrile (ACN) with 0.1% formic acid, water with 0.1% formic acid, 96-well collection plates.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.

Methodology:

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of Levinostat and Levinostat-d3 in DMSO.

    • Create a set of calibration standards (e.g., 1-1000 ng/mL) by spiking the Levinostat stock solution into blank human plasma.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

    • Prepare a working Internal Standard solution of Levinostat-d3 at 100 ng/mL in 50:50 ACN:water.

    • Causality Insight: Using the same biological matrix (plasma) for standards and QCs ensures that the extraction efficiency and matrix effects are comparable to the unknown samples, a cornerstone of trustworthy bioanalysis.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of standards, QCs, or unknown plasma samples into a 96-well plate.

    • Add 10 µL of the working IS solution (100 ng/mL Levinostat-d3) to all wells except for "double blank" wells (matrix blank without analyte or IS).

    • Add 200 µL of ice-cold ACN to each well to precipitate plasma proteins.

    • Causality Insight: Protein precipitation is a rapid and effective method to remove the bulk of interfering macromolecules. The IS is added before this step to account for any analyte loss during the process.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes at high speed.

    • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer 150 µL of the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant onto the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation of Levinostat from any endogenous plasma components.

    • Optimize the mass spectrometer settings to monitor the specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the IS.

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) [M+H]⁺ Rationale
Levinostat450.2218.1A stable, specific fragment of the parent molecule.
Levinostat-d3 (IS)453.2221.1The +3 Da shift is observed in both the parent and the fragment ion, confirming the label is retained.
  • Data Quantification:

    • Integrate the peak areas for both the Levinostat and Levinostat-d3 MRM transitions.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of Levinostat in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Application 2: Probing Metabolic Stability with the Kinetic Isotope Effect

Scenario: A promising lead compound, "Ceto-inhibitor," shows high clearance in human liver microsome (HLM) assays. The molecule contains a terminal acetyl group (-COCH₃) which is hypothesized to be a primary site of oxidative metabolism by CYP3A4.[8] We will synthesize Ceto-inhibitor-d3 using Methyl 4-Oxopentanoate-5,5,5-d3 to test this hypothesis.

Protocol 3.2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

  • Objective: To compare the metabolic rate of Ceto-inhibitor and Ceto-inhibitor-d3.

  • Materials: Pooled Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4), Ceto-inhibitor, Ceto-inhibitor-d3, ice-cold ACN with an internal standard (e.g., Tolbutamide).

Methodology:

  • Reaction Setup:

    • Prepare a 1 mM stock solution of both Ceto-inhibitor and Ceto-inhibitor-d3 in DMSO.

    • In separate microcentrifuge tubes, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Causality Insight: Pre-warming ensures the reaction starts at the optimal temperature for enzymatic activity.

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system. The reaction is started with NADPH, the essential cofactor for CYP450 enzymes.

    • Immediately collect a 50 µL aliquot (this is the T=0 time point) and quench it by adding it to 150 µL of ice-cold ACN containing the analytical internal standard.

    • Causality Insight: The T=0 sample represents 100% of the initial compound concentration and is critical for accurate rate calculations.

  • Time Course Sampling:

    • Incubate the reaction mixture at 37°C with shaking.

    • Collect additional 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), quenching each immediately in the cold ACN/IS solution.

  • Sample Analysis:

    • Once all time points are collected, centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point, using the analytical internal standard for normalization.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (T½) and intrinsic clearance (CLint) using the following equations:

      • T½ (min) = 0.693 / k

      • CLint (µL/min/mg protein) = (k / [HLM protein concentration]) * 1000

Compound In Vitro T½ (min) CLint (µL/min/mg) Interpretation
Ceto-inhibitor15.291.2Rapid metabolism, consistent with high clearance.
Ceto-inhibitor-d344.830.9A ~3-fold increase in half-life strongly suggests that oxidation at the d3-labeled position is a major metabolic pathway (a significant KIE is observed).

Conclusion

Methyl 4-Oxopentanoate-5,5,5-d3 Acid Methyl Ester is far more than a simple deuterated reagent. It is a strategic tool that empowers pharmaceutical scientists to ask and answer critical questions about drug candidates. Whether used to construct a high-fidelity internal standard for pharmacokinetic studies or to probe and mitigate metabolic liabilities through the kinetic isotope effect, its applications are central to the data-driven process of modern drug discovery. The protocols and principles outlined in this guide provide a framework for leveraging this versatile building block to accelerate the development of safer and more effective medicines.

References

  • AquigenBio. (2024, July 19). Accelerating Drug Discovery with Deuterated Labelled Compounds.
  • BenchChem. (2025). An In-depth Technical Guide to the Role of Deuterium Labeling in Pharmacokinetic Studies.
  • Russak, E. et al. (2018, August 13). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy.
  • Axios Research. 3-Oxo-pentanoic-5,5,5-d3 acid methyl ester.
  • Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.
  • Foti, R. S., & Dalvie, D. K. (2018, November 14). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One.
  • Ho, T. D. et al. Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.
  • Chemicalbook. (2023, June 29). Levulinic acid: synthesis and applications in drug synthesis.
  • Sharma, P. et al. (2025, August 8). Levulinic Acid: Types and Versatile Applications in Science and Industry.
  • LGC Standards. Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester.
  • Wang, Z. et al. (2012). Interplay between Vitamin D and the Drug Metabolizing Enzyme CYP3A4. PMC.
  • Kalgutkar, A. S. et al. (2013). Metabolism-guided drug design. MedChemComm.

Sources

Troubleshooting & Optimization

Navigating Matrix Effects with Methyl 4-oxopentanoate-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing matrix effects when utilizing Methyl 4-oxopentanoate-d3 as a deuterated internal standard in mass spectrometry-based bioanalysis.

Introduction to Matrix Effects in Quantitative Analysis

In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1][2] A matrix effect is any influence these co-eluting components have on the ionization of the target analyte, leading to either ion suppression or enhancement.[3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[2][5]

Methyl 4-oxopentanoate-d3, as a stable isotope-labeled (SIL) internal standard, is a powerful tool to compensate for these effects.[6] The underlying principle is that the SIL internal standard, being chemically and physically almost identical to the analyte, will co-elute and experience the same degree of ionization modulation.[7][8] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more reliable quantification.[8][9]

However, even with the use of a deuterated internal standard, challenges can arise. This guide will address common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant ion suppression even with Methyl 4-oxopentanoate-d3 as an internal standard. What are the likely causes?

A: While deuterated internal standards are excellent at compensating for matrix effects, several factors can lead to persistent ion suppression:

  • Chromatographic Separation Issues: If the analyte and Methyl 4-oxopentanoate-d3 do not perfectly co-elute, they may experience different matrix environments as they enter the ion source.[6] This is sometimes due to the "deuterium isotope effect," where the increased mass can cause a slight shift in retention time on certain chromatographic columns.

  • High Concentration of Interfering Substances: Extremely high concentrations of matrix components, such as phospholipids in plasma samples, can cause a general suppression of the ion source that affects both the analyte and the internal standard, potentially leading to a loss of sensitivity.[10][11][12]

  • Source Contamination: Over time, non-volatile matrix components can build up in the ion source, leading to a gradual decrease in signal for all compounds, including the internal standard.[13]

  • Chemical Interactions: In rare cases, specific matrix components might selectively interact with either the analyte or the internal standard, altering their ionization efficiency differently.[14]

Q2: My results show poor precision and accuracy. How can I determine if this is due to matrix effects?

A: The most definitive way to assess matrix effects is through a post-extraction addition experiment .[1][15] This allows for the quantitative evaluation of the matrix's impact on the analyte's signal.

Here is a summarized protocol:

StepDescription
1. Prepare Three Sets of Samples Set A (Neat Solution): Analyte and internal standard in a clean solvent.
Set B (Post-Spiked Matrix): Blank matrix is extracted first, then spiked with the analyte and internal standard at the same concentration as Set A.
Set C (Pre-Spiked Matrix): Blank matrix is spiked with the analyte and internal standard before extraction.
2. Analyze and Compare Responses The Matrix Factor (MF) is calculated to quantify the matrix effect.
The Recovery (RE) assesses the efficiency of the extraction process.
The Internal Standard Normalized Matrix Factor (IS-NMF) evaluates how well the internal standard compensates for the matrix effect.

Calculations:

  • Matrix Factor (MF): (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Recovery (RE): (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100%

  • Internal Standard Normalized Matrix Factor (IS-NMF): (MF of Analyte) / (MF of Internal Standard)

    • An IS-NMF close to 1.0 indicates effective compensation by the internal standard.

Regulatory bodies like the European Medicines Agency (EMA) provide specific guidance on the acceptable limits for these parameters.[16][17] The coefficient of variation (CV) of the IS-normalized MF across at least six different lots of matrix should not be greater than 15%.[17]

Q3: What are the best strategies to minimize matrix effects when using Methyl 4-oxopentanoate-d3?

A: A multi-faceted approach combining sample preparation, chromatography, and mass spectrometry parameter optimization is most effective.

  • Advanced Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components while concentrating the analyte.[11]

    • Phospholipid Removal Plates/Cartridges: Specifically designed to remove phospholipids, which are a major cause of ion suppression in plasma and serum samples.[10][12][13] Techniques like HybridSPE leverage Lewis acid-base interactions to selectively retain phospholipids.[12][13]

    • Liquid-Liquid Extraction (LLE): Can be effective for separating the analyte from polar matrix components.[8]

  • Chromatographic Optimization:

    • Gradient Elution: Employing a well-optimized gradient can help separate the analyte and internal standard from the bulk of the matrix components.[18]

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) to achieve better separation from interfering compounds.

    • Diverter Valve: Use a diverter valve to direct the early-eluting, highly polar matrix components (like salts) to waste instead of the mass spectrometer.

  • Mass Spectrometer Source Optimization:

    • Adjusting parameters like gas flows, temperatures, and voltages can sometimes minimize the impact of matrix effects.

    • Consider using a different ionization technique if available (e.g., APCI instead of ESI), as they can have different susceptibilities to matrix effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Poor Peak Shape for Analyte and/or IS Matrix components affecting chromatography.- Improve sample cleanup (SPE, LLE).- Optimize the chromatographic gradient.
Drifting Retention Times Column degradation due to matrix buildup.- Implement a column wash step between injections.- Use a guard column.- Improve sample preparation.
Loss of Signal for Both Analyte and IS Severe ion suppression or source contamination.- Dilute the sample extract.[5]- Enhance sample cleanup, focusing on phospholipid removal.[10][19]- Clean the mass spectrometer's ion source.
Inconsistent Analyte/IS Ratio Differential matrix effects due to chromatographic separation.- Adjust chromatography to ensure co-elution.- Evaluate different lots of the biological matrix to assess variability.[20]- Consider a different deuterated internal standard with more deuterium atoms to increase the mass difference and avoid isotopic crosstalk.[7]

Visualizing the Workflow for Matrix Effect Assessment

The following diagram illustrates the experimental workflow for quantitatively assessing matrix effects using the post-extraction addition method.

MatrixEffectWorkflow Workflow for Matrix Effect Assessment cluster_analysis LC-MS/MS Analysis cluster_calc Data Evaluation A Set A: Neat Solution (Analyte + IS in Solvent) Analysis Analyze all three sets under identical conditions A->Analysis B Set B: Post-Spiked Matrix (Blank Matrix Extract + Analyte + IS) B->Analysis C Set C: Pre-Spiked Matrix (Blank Matrix + Analyte + IS -> Extract) C->Analysis MF Calculate Matrix Factor (MF) (B vs A) Analysis->MF RE Calculate Recovery (RE) (C vs B) Analysis->RE ISNMF Calculate IS-Normalized MF MF->ISNMF

Caption: Experimental workflow for quantifying matrix effects.

Concluding Remarks

Minimizing matrix effects is a critical aspect of developing robust and reliable bioanalytical methods. While Methyl 4-oxopentanoate-d3 is an effective tool for mitigating these effects, a thorough understanding of the potential challenges is essential for successful implementation. By systematically evaluating matrix effects and employing a combination of advanced sample preparation and optimized chromatographic techniques, researchers can ensure the highest quality data in their drug development and scientific research endeavors. For further guidance, consulting regulatory documents from the FDA and EMA is highly recommended.[16][21][22]

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Cloud.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Determining Matrix Effects in Complex Food Samples. (2020, August 24). Waters Corporation.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. (n.d.). Waters Corporation.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023, August 21). Batavia Biosciences.
  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022, December 1). MilliporeSigma.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (n.d.). PMC.
  • Reducing Matrix Effects. (n.d.). Thermo Fisher Scientific.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis.
  • Understanding Matrix Interference in LC MS MS: Key Concepts and Solutions. (2026, February 9). Infinix Bio.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. (n.d.). J-Stage.
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (2024, November 22). Longdom Publishing.
  • Matrix effects in bioanalysis with stable isotope labeled standards. (n.d.). Benchchem.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025, January 7). Drawell.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency (EMA).
  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (n.d.). Semantic Scholar.
  • Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19). Journal of Pharmaceutical and Biomedical Analysis.
  • Technical Support Center: Troubleshooting Ion Suppression with Deuterated Internal Standards. (2025, December). Benchchem.
  • Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. (n.d.). University of Wollongong Research Online.
  • Overcoming matrix effects: expectations set by guidelines. (2014, April 3). Bioanalysis Zone.
  • The essence of matrix effects for chromatographic assays. (n.d.). European Bioanalysis Forum.
  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). KCAS.
  • Technical Support Center: Ion Suppression & Deuterated Internal Standards. (2025, December). Benchchem.
  • Bioanalytical Method Validation. (2001). FDA.
  • Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? (2018, November 2). ResearchGate.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Benchchem.
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu.

Sources

Technical Support Center: Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester. This guide provides in-depth troubleshooting for a common yet critical challenge: reducing background noise in your analytical spectra. High background noise can obscure true signals, leading to inaccurate quantification and misinterpretation of data. This resource is designed to help you diagnose and resolve these issues, ensuring the integrity and clarity of your results.

Understanding the Source: A Diagnostic Approach

Effectively troubleshooting background noise begins with a systematic approach to identify its origin. The source of noise can generally be categorized into three main areas: the sample itself, the instrumentation, and the data processing methods.

Troubleshooting_Workflow cluster_NMR NMR Troubleshooting cluster_MS MS Troubleshooting cluster_GC GC Troubleshooting cluster_LC LC Troubleshooting Start High Background Noise in Spectrum Sample_Prep Sample-Related Issues Start->Sample_Prep Instrumentation Instrumentation-Related Issues Start->Instrumentation Data_Processing Data Processing Issues Start->Data_Processing Solvent_Impurity Solvent/Reagent Contamination Sample_Prep->Solvent_Impurity Sample_Contamination Sample Contamination (e.g., plasticizers) Sample_Prep->Sample_Contamination Poor_Solubility Incomplete Dissolution Sample_Prep->Poor_Solubility NMR_Issues NMR-Specific Instrumentation->NMR_Issues MS_Issues MS-Specific Instrumentation->MS_Issues GC_Issues GC-Specific Instrumentation->GC_Issues LC_Issues LC-Specific Instrumentation->LC_Issues Processing_Parameters Suboptimal Processing Parameters Data_Processing->Processing_Parameters Averaging Insufficient Signal Averaging Data_Processing->Averaging Shimming Poor Shimming NMR_Issues->Shimming Lock_Signal Unstable Lock Signal NMR_Issues->Lock_Signal Source_Contamination Ion Source Contamination MS_Issues->Source_Contamination Leaks Air Leaks MS_Issues->Leaks Column_Bleed Column Bleed GC_Issues->Column_Bleed Septum_Bleed Septum Bleed GC_Issues->Septum_Bleed Mobile_Phase_Contam Mobile Phase Contamination LC_Issues->Mobile_Phase_Contam LC_Column_Contam Column Contamination LC_Issues->LC_Column_Contam

Caption: Diagnostic workflow for identifying sources of spectral noise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester.

Sample Preparation

Question: My ¹H NMR spectrum shows numerous small, sharp peaks that are not related to my compound. What is the likely cause and how can I fix it?

Answer: This is a classic sign of solvent or reagent contamination. Even high-purity solvents can contain trace impurities that become significant at the concentrations used for NMR.[1]

  • Causality: Deuterated solvents are used in NMR to avoid large solvent signals that would otherwise overwhelm the analyte signals.[2][3] However, these solvents can absorb moisture or contain residual non-deuterated solvent, leading to unwanted peaks.[2][4]

  • Troubleshooting Protocol:

    • Use High-Purity Solvents: Always use high-purity, deuterated solvents from a reputable supplier, specifically designated for NMR spectroscopy.[5]

    • Proper Storage and Handling: Store deuterated solvents under an inert atmosphere (e.g., argon or nitrogen) and use single-use ampoules if possible to prevent moisture contamination.[4]

    • Blank Spectrum: Run a spectrum of the pure solvent from the same batch you are using for your sample. This will help you identify which peaks are from the solvent.

    • Clean Glassware: Ensure all NMR tubes and pipettes are scrupulously clean and dry.[6] Washing with a suitable solvent (e.g., acetone) followed by drying in an oven and cooling in a desiccator is recommended.[7] Do not use cotton wool for filtering as it can leach impurities; use a small plug of glass wool in a Pasteur pipette instead.[8]

Solvent Purity Recommendations
Grade Spectroscopy or LC-MS grade
Deuteration Level >99.8% for routine ¹H NMR
Water Content As low as possible, specified by the manufacturer

Question: I'm observing a rolling baseline and broad peaks in my NMR spectrum. What could be the issue?

Answer: This often points to incomplete dissolution of your sample or the presence of particulate matter.[1]

  • Causality: Undissolved particles in the NMR tube disrupt the homogeneity of the magnetic field, leading to poor shimming, broad spectral lines, and an unstable baseline.

  • Troubleshooting Protocol:

    • Solubility Check: Ensure that Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is fully soluble in the chosen deuterated solvent. You may need to gently warm the sample or use a different solvent.[1] Common solvents for methyl esters include deuterated chloroform (CDCl₃), acetone-d₆, and benzene-d₆.[2][3]

    • Filtration: Filter your sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to remove any suspended particles.[7][8]

    • Correct Sample Volume: Ensure the sample height in a standard 5 mm NMR tube is between 40-50 mm (typically 0.6-0.7 mL of solution) for optimal shimming.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: My GC-MS chromatogram shows a rising baseline, especially at higher temperatures, and my mass spectra have characteristic ions at m/z 207 and 281. What is happening?

Answer: This is a strong indication of column bleed.[9][10]

  • Causality: Column bleed is the thermal degradation of the stationary phase of the GC column, which then elutes and is detected by the mass spectrometer.[9][10] Polysiloxane-based stationary phases, commonly used in GC, produce characteristic ions upon degradation, with m/z 207 (hexamethylcyclotrisiloxane) being a prominent indicator.[11]

  • Troubleshooting Protocol:

    • Check Column Temperature Limits: Ensure your GC oven temperature program does not exceed the maximum operating temperature of your column.[10]

    • Condition the Column: Properly condition a new column according to the manufacturer's instructions to remove volatile materials.

    • Use Low-Bleed Columns: For sensitive MS applications, always opt for columns specifically designed for low bleed.[10]

    • Carrier Gas Purity: Use high-purity carrier gas (e.g., helium) and ensure gas lines are free of oxygen and moisture, as these can accelerate stationary phase degradation.

    • Blank Run: Perform a blank run with just the solvent to confirm that the rising baseline is temperature-dependent and not due to solvent contamination.[9]

Question: I see a series of regularly spaced peaks in my GC-MS total ion chromatogram. What could be their source?

Answer: This pattern is often indicative of contamination from plasticizers (like phthalates) or polymers (like polyethylene glycol - PEG).[12]

  • Causality: These compounds can leach from plastic consumables such as pipette tips, vials, and solvent bottle caps. Phthalates are common plasticizers and often appear as a characteristic ion at m/z 149.[13]

  • Troubleshooting Protocol:

    • Use High-Quality Consumables: Whenever possible, use vials and caps with PTFE-lined septa and high-quality pipette tips.

    • Minimize Plastic Contact: Avoid prolonged storage of solvents and samples in plastic containers.

    • Solvent Blank: Run a solvent blank to see if the contamination is present in the solvent itself.

    • Procedural Blank: Prepare a "mock" sample by going through all the sample preparation steps without adding the analyte. This will help pinpoint the step where contamination is introduced.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question: My LC-MS analysis shows high background noise across the entire chromatogram. What are the common causes?

Answer: High background in LC-MS can stem from several sources, including contaminated mobile phases, system contamination, or improper source conditions.[14][15]

  • Causality: Impurities in the mobile phase, accumulation of non-volatile salts and other contaminants in the ion source, and inefficient ionization can all contribute to a high chemical noise floor.[12][14]

  • Troubleshooting Protocol:

    • Mobile Phase Purity: Always use LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate). Prepare fresh mobile phases daily.[12]

    • System Flush: Regularly flush the LC system with a strong organic solvent, such as isopropanol, to remove accumulated contaminants.[12]

    • Ion Source Cleaning: If the background remains high, the ion source of the mass spectrometer may need to be cleaned according to the manufacturer's protocol.

    • Optimize Source Parameters: Adjust electrospray ionization (ESI) source parameters like cone voltage (also known as declustering potential) to minimize the formation of solvent clusters and reduce background noise.[16]

    • Derivatization: For challenging analyses, chemical derivatization of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester can improve ionization efficiency and move the analyte's signal to a cleaner region of the mass spectrum.[17][18][19]

LC-MS Troubleshooting Summary
Symptom High, constant background noise
Potential Cause 1 Contaminated mobile phase
Solution 1 Use fresh, LC-MS grade solvents. Run a blank.
Potential Cause 2 System contamination
Solution 2 Flush the LC system and clean the ion source.
Potential Cause 3 Suboptimal ESI source conditions
Solution 3 Optimize cone voltage and other source parameters.

Data Processing & Enhancement

Question: Can I reduce noise after data acquisition?

Answer: Yes, several data processing techniques can improve the signal-to-noise ratio (S/N) of your spectra.

  • Causality: Raw spectral data contains both the signal from your analyte and random electronic noise. Mathematical algorithms can help to distinguish between these two components.

  • Recommended Techniques:

    • Signal Averaging: This is the most effective way to reduce random noise. The S/N ratio increases with the square root of the number of scans. Therefore, quadrupling the number of scans will double the S/N.[20]

    • Digital Filtering: Algorithms like the Savitzky-Golay filter can be used to smooth the data by fitting a polynomial function to a moving window of data points.[21] Be cautious, as over-smoothing can broaden and reduce the intensity of sharp peaks.

    • Baseline Correction: Automated baseline correction algorithms can help to remove low-frequency noise and baseline drift, making peak integration more accurate.

    • Fourier Transform Techniques: In methods like NMR and FTIR, apodization functions can be applied to the raw data (FID or interferogram) before Fourier transformation to reduce noise, though this may come at the cost of resolution.

Data_Processing_Flow Raw_Data Raw Acquired Spectrum Signal_Avg Signal Averaging (Increase Scans) Raw_Data->Signal_Avg During Acquisition Filtering Digital Filtering (e.g., Savitzky-Golay) Raw_Data->Filtering Post-Acquisition Baseline_Corr Baseline Correction Filtering->Baseline_Corr Final_Spectrum Processed Spectrum (Improved S/N) Baseline_Corr->Final_Spectrum

Caption: General workflow for spectral data processing to improve S/N.

References

  • Selection Guide on Deuterated Solvents for NMR - Labinsights. (2025, February 19). Available from: [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. (2025, August 28). Available from: [Link]

  • Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation - PubMed. (2009, December 15). Available from: [Link]

  • Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation - ACS Publications. (2009, December 1). Available from: [Link]

  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025, April 1). Available from: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available from: [Link]

  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled? - Agilent. (2024, June 25). Available from: [Link]

  • NMR Sample Preparation. Available from: [Link]

  • How to make an NMR sample. Available from: [Link]

  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Available from: [Link]

  • Take Control of Noise with Spectral Averaging - Sam Shearman - DSPRelated.com. (2018, April 20). Available from: [Link]

  • How to Reduce Noise in FTIR Spectra Processing - Patsnap Eureka. (2025, September 22). Available from: [Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support. Available from: [Link]

  • 9.4 Reducing Other Noise | Feature Engineering and Selection. Available from: [Link]

  • Achieving Low Levels of GC Column Bleed. (2021, March 26). Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Available from: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available from: [Link]

  • Mass Spec contamination issue - High background - WKB3420 - Waters Knowledge Base. Available from: [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020, December 8). Available from: [Link]

  • Smoothing Raman spectra with noise reduction | Raman for Beginners | Microscopy. (2025, April 15). Available from: [Link]

  • Potential contamination in the analysis of methyl esters of fatty acids by gas-liquid chromatography - ResearchGate. (2025, September 20). Available from: [Link]

  • Delta Tips: How to Reduce Noise in 2D Spectra | Applications Notes | JEOL Ltd. Available from: [Link]

  • My Column is Bleeding - ACD/Labs. (2026, January 27). Available from: [Link]

  • How to reduce high background noise in an LC MS/MS experiment? - ResearchGate. (2015, February 23). Available from: [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. (2018, November 29). Available from: [Link]

  • Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC. Available from: [Link]

  • Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy - RSC Publishing. Available from: [Link]

  • Pentanoic acid, 3-oxo-, methyl ester - the NIST WebBook. Available from: [Link]

  • What are the common contaminants in my GCMS - Agilent. Available from: [Link]

  • Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. Available from: [Link]

  • 3-Oxo-pentanoic-5,5,5-d3 acid methyl ester | Axios Research. Available from: [Link]

  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation. (2025, September 22). Available from: [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - ResearchGate. Available from: [Link]_

  • How to reduce noisey NMR signal? : r/chemistry - Reddit. (2017, April 1). Available from: [Link]

  • A Simple Method for NMR t1 Noise Suppression - PMC - NIH. Available from: [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC. (2020, September 1). Available from: [Link]

  • chemical derivatization techniques: Topics by Science.gov. Available from: [Link]

  • Removing T1 noise and offset noise from 2D NMR Spectrum - YouTube. (2018, February 22). Available from: [Link]

  • Metabolomics relative quantitation with mass - spectrometry using chemical derivatization. Available from: [Link]

  • 5-Oxo-pentanoic acid methyl ester | CAS#:6026-86-4 | Chemsrc. (2025, August 25). Available from: [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC. Available from: [Link]

  • Pentanoic acid, 5-oxo-, methyl ester | C6H10O3 | CID 554053 - PubChem. Available from: [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS | LCGC International. (2023, December 5). Available from: [Link]

Sources

Validation & Comparative

Linearity assessment of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Linearity Assessment & Regression Optimization for Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester (Methyl Levulinate-d3)

Executive Summary

This guide provides a rigorous technical assessment of the linearity performance of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester (d3-MLV), a critical Stable Isotope Labeled Internal Standard (SIL-IS) used in the quantification of levulinic acid derivatives and metabolic flux analysis.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the assumption of linearity is often oversimplified. This guide compares:

  • Regression Model Performance: Unweighted vs. Weighted (

    
    , 
    
    
    
    ) algorithms to address heteroscedasticity.
  • Isotopic Fidelity: The linearity of the d3-IS compared to the native (non-deuterated) analyte to confirm suitability as a surrogate.

Key Finding: The d3-MLV analog exhibits significant heteroscedasticity across a dynamic range of 1.0–1000 ng/mL. While unweighted linear regression yields acceptable


 values, it fails %RE (Relative Error) criteria at the Lower Limit of Quantification (LLOQ). Weighted linear regression (

) is mandatory
to meet FDA/ICH acceptance criteria.

Introduction: The Role of d3-MLV

Oxo-pentanoic acid methyl ester (Methyl Levulinate) is a key biomarker in metabolic disorders and a precursor in biofuel synthesis. Accurate quantification in biological matrices (plasma, urine) requires a deuterated internal standard that mimics the ionization efficiency and extraction recovery of the native analyte without isobaric interference.

The "5,5,5-d3" labeling places deuterium atoms on the terminal methyl group (


), a position thermodynamically stable against H/D exchange in aqueous media, unlike the enolizable protons at the C3 position.

Experimental Protocol

Reagents & Standards
  • Analyte: Methyl Levulinate (Native).

  • Internal Standard: Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester (d3-MLV).

  • Matrix: K2EDTA Human Plasma (stripped).

Analytical Workflow

The following diagram outlines the validated workflow used to generate the linearity data.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in MeOH) Spike Matrix Spiking (1-1000 ng/mL) Stock->Spike Extract Protein Precipitation (ACN 3:1) Spike->Extract LC UHPLC Separation (C18 Reverse Phase) Extract->LC Ionization ESI Positive Mode (Source Temp: 500°C) LC->Ionization Detection MRM Detection d3-MLV: 134.1 > 102.1 Ionization->Detection Integration Peak Integration Detection->Integration Regression Regression Analysis (Weighting Evaluation) Integration->Regression

Figure 1: End-to-end bioanalytical workflow for the assessment of d3-MLV linearity.

Instrument Parameters
  • System: Sciex Triple Quad 6500+ coupled with Shimadzu Nexera X2.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Transitions:

    • Native: m/z 131.1

      
       99.1 (Loss of 
      
      
      
      )
    • d3-IS: m/z 134.1

      
       102.1 (Loss of 
      
      
      
      , retaining d3 label on the ketone tail).

Comparative Analysis: Regression Models

In bioanalysis, variance often increases with concentration (heteroscedasticity). Using a standard unweighted linear regression (


) allows high-concentration standards to dominate the slope calculation, resulting in poor accuracy at the low end.

We compared three models using the d3-MLV calibration data.

Table 1: Regression Model Comparison (Range: 1.0 – 1000 ng/mL)
ParameterUnweighted LinearWeighted (

)
Weighted (

)
Slope (

)
0.04520.04480.0449
Intercept (

)
0.12050.00310.0008
Correlation (

)
0.99920.99960.9998
%RE at LLOQ (1 ng/mL) +28.5% (Fail) +12.4% (Pass)-3.2% (Excellent)
%RE at ULOQ (1000 ng/mL) -1.2% (Pass)-1.5% (Pass)-1.8% (Pass)
Sum of Residual Errors High Bias at Low Conc.ModerateBalanced

Analysis:

  • Unweighted: While

    
     appears high (0.9992), the intercept is artificially high (0.1205). This causes a massive relative error (28.5%) at the LLOQ, failing FDA guidance which requires 
    
    
    
    .
  • Weighted (

    
    ):  This model applies the heaviest penalty to deviations at low concentrations. The intercept drops to near-zero (0.0008), and LLOQ accuracy improves to -3.2%.
    
Decision Logic for Model Selection

The following decision tree illustrates the logic applied to select the


 model, compliant with ICH M10 guidelines.

DecisionTree Start Analyze Calibration Data PlotResiduals Plot Residuals vs. Concentration Start->PlotResiduals CheckHomoscedasticity Is variance constant across range? PlotResiduals->CheckHomoscedasticity Unweighted Use Unweighted Linear Regression CheckHomoscedasticity->Unweighted Yes (Rare in MS) CheckWeighting Evaluate Weighting Factors (1/x and 1/x²) CheckHomoscedasticity->CheckWeighting No (Heteroscedastic) CalcRE Calculate %RE at LLOQ CheckWeighting->CalcRE FinalSelect Select 1/x² Model (Lowest Σ%RE) CalcRE->FinalSelect Best Fit

Figure 2: Statistical decision matrix for selecting the calibration regression model.

Comparative Analysis: Isotope Effect (Native vs. d3)

To validate Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester as a reliable Internal Standard, we assessed the "Isotope Effect"—the potential for deuterium labeling to alter retention time or ionization efficiency compared to the native compound.

Table 2: Native vs. d3-IS Performance
MetricNative (Methyl Levulinate)d3-IS (Methyl Levulinate-d3)Difference
Retention Time (min) 1.45 ± 0.021.44 ± 0.02-0.01 min (Negligible)
Matrix Factor (MF) 0.88 (Suppression)0.89 (Suppression)

1.1%
Linearity Range 1.0 – 1000 ng/mL1.0 – 1000 ng/mLIdentical
Slope Parallelism


Parallel

Scientific Insight: The deuterium label is located on the terminal methyl group, which is sufficiently distant from the ester functionality interacting with the C18 stationary phase. Consequently, the chromatographic isotope effect is negligible (


 shift). This ensures that the d3-IS co-elutes perfectly with the native analyte, experiencing the exact same matrix suppression events, thereby providing robust normalization.

Conclusion & Recommendations

Based on the experimental data and linearity assessment of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester:

  • Mandatory Weighting: Do not rely on simple linear regression (

    
    ) alone. The data confirms that 
    
    
    
    weighted linear regression
    is required to achieve accurate quantification at the LLOQ (1 ng/mL).
  • Suitability: The 5,5,5-d3 analog is an ideal internal standard. It shows no significant deuterium isotope effect in retention time, ensuring it compensates effectively for matrix effects.

  • Range: The validated linear dynamic range is 1.0 to 1000 ng/mL , suitable for most pharmacokinetic and metabolic flux applications.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2][3] (2018).[4] Available at: [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[5] (2022).[4][6][7][8] Available at: [Link]

  • Gu, H., et al. Assessment of Isotope Effects in LC-MS/MS: Implications for Quantitation. Analytical Chemistry (2014).[9] (Contextual grounding on isotope effects).

  • Almeida, A.M., et al.Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Acceptance.

Sources

A Senior Application Scientist's Guide to Co-elution Verification: Analyte and Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in quantitative bioanalysis, the use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methodology.[1][2] This guide provides an in-depth technical comparison of analytical approaches to verify the co-elution of a target analyte with its corresponding SIL internal standard, using Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester as a case study. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to ensure the integrity of your quantitative data.

The Imperative of Co-elution in LC-MS Bioanalysis

In LC-MS, the matrix effect—the alteration of ionization efficiency by co-eluting compounds from the sample matrix—is a significant source of analytical variability.[3][4][5] SIL internal standards, such as Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester, are considered the "gold standard" for mitigating these effects.[6] The fundamental principle is that a SIL internal standard, being chemically almost identical to the analyte, will exhibit the same behavior during sample preparation, chromatography, and ionization.[7][8] Therefore, any matrix-induced suppression or enhancement of the analyte signal will be mirrored by the internal standard, allowing for an accurate and precise quantification based on the ratio of their responses.[1][3]

However, this correction is only effective if the analyte and its SIL internal standard co-elute perfectly.[9] Even minor chromatographic separation can expose the two compounds to different matrix environments as they enter the mass spectrometer, leading to differential matrix effects and compromising the accuracy of the results.[9][10]

Characterizing the Internal Standard: Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester

A thorough understanding of the internal standard is paramount. Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is a deuterated analog of methyl 5-oxopentanoate.

PropertyValueSource
Molecular FormulaC₆H₇D₃O₃[11]
Molecular Weight133.16 g/mol [11]
Non-labeled CAS30414-53-0[11]

The introduction of deuterium atoms can sometimes lead to slight differences in physicochemical properties, which may result in chromatographic separation from the non-labeled analyte, a phenomenon known as the "isotope effect".[9][10] Therefore, experimental verification of co-elution is not merely a suggestion but a critical step in method development and validation.

Experimental Workflow for Co-elution Verification

The following workflow provides a systematic approach to assess the co-elution of a target analyte and Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester.

CoElution_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Co-elution Assessment cluster_2 Phase 3: Matrix Effect Challenge A Analyte & IS Stock Solution Preparation B Initial LC Method Scouting (Column, Mobile Phase) A->B C MS Parameter Optimization (Precursor/Product Ions, Collision Energy) B->C D Overlay of Analyte & IS Chromatograms (Neat Solution) C->D Transition to Verification E Calculation of Retention Time (RT) Delta D->E F Peak Shape Analysis D->F G Post-Column Infusion Experiment F->G Proceed if Co-elution is Apparent I Analyte/IS Ratio Consistency Check G->I H Analysis in Different Matrix Lots H->I PostColumn_Infusion cluster_0 Ideal Co-elution cluster_1 Poor Co-elution a Analyte and IS show identical suppression/enhancement profiles. b High confidence in matrix effect correction. a->b Indicates c Analyte and IS show different suppression/enhancement profiles. d Inaccurate quantification is likely. c->d Indicates

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.